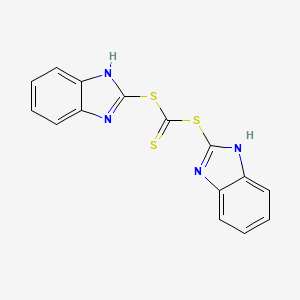
Bis(1h-benzimidazol-2-yl) carbonotrithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1H-benzo[d]imidazol-2-yl) carbonotrithioate is a complex organic compound that features a benzimidazole moiety Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1H-benzo[d]imidazol-2-yl) carbonotrithioate typically involves the reaction of benzimidazole derivatives with carbon disulfide and a suitable base. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for Bis(1H-benzo[d]imidazol-2-yl) carbonotrithioate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(1H-benzo[d]imidazol-2-yl) carbonotrithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
Bis(1H-benzo[d]imidazol-2-yl) carbonotrithioate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials, such as catalysts and sensors
Mechanism of Action
The mechanism of action of Bis(1H-benzo[d]imidazol-2-yl) carbonotrithioate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or DNA, leading to its observed antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Bis(benzimidazole) derivatives: Compounds with similar structural motifs but different substituents.
Carbonotrithioates: Compounds with similar functional groups but different core structures
Uniqueness
Bis(1H-benzo[d]imidazol-2-yl) carbonotrithioate is unique due to its combination of the benzimidazole ring and the carbonotrithioate group. This unique structure imparts specific chemical and biological properties that are not observed in simpler benzimidazole derivatives or other carbonotrithioates .
Properties
CAS No. |
5396-96-3 |
|---|---|
Molecular Formula |
C15H10N4S3 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
bis(1H-benzimidazol-2-ylsulfanyl)methanethione |
InChI |
InChI=1S/C15H10N4S3/c20-15(21-13-16-9-5-1-2-6-10(9)17-13)22-14-18-11-7-3-4-8-12(11)19-14/h1-8H,(H,16,17)(H,18,19) |
InChI Key |
INBINYFHGYLEGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC(=S)SC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(Pyridazin-3-yl)oxy]phenyl}methanol](/img/structure/B15216871.png)
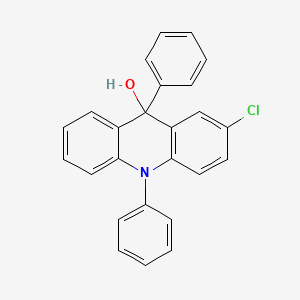
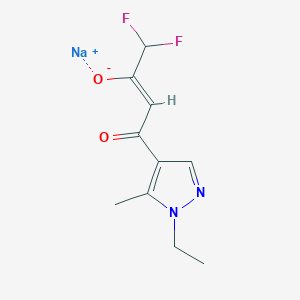
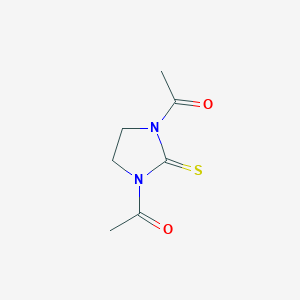
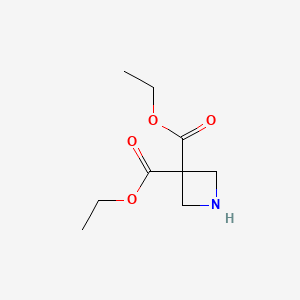
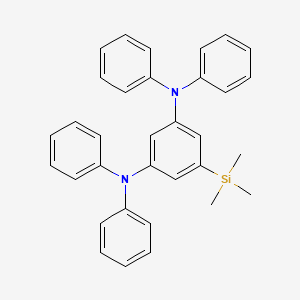
![8-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B15216901.png)
![3,3'-Methylenebis[4-(4-chlorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B15216904.png)
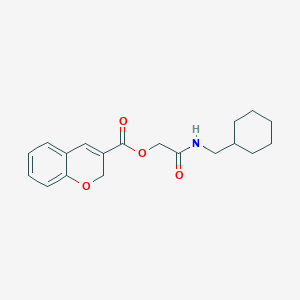



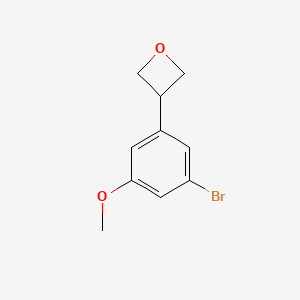
![Dimethyl bicyclo[1.1.0]butane-1,3-dicarboxylate](/img/structure/B15216937.png)
